molecular formula C20H19NO2 B2524723 N-(3-(benzofuran-2-yl)propyl)cinnamamide CAS No. 2035036-62-3

N-(3-(benzofuran-2-yl)propyl)cinnamamide

Cat. No.: B2524723
CAS No.: 2035036-62-3
M. Wt: 305.377
InChI Key: XNEBVTLGFJFMJZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzofuran-2-yl)propyl)cinnamamide is an organic compound with the molecular formula C20H19NO2. It features a benzofuran moiety linked to a cinnamamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)cinnamamide typically involves the following steps:

    Formation of Benzofuran-2-ylpropylamine: This intermediate can be synthesized by reacting benzofuran with propylamine under suitable conditions.

    Amidation Reaction: The benzofuran-2-ylpropylamine is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes:

    Selection of Solvents: Choosing solvents that maximize yield and minimize environmental impact.

    Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure high efficiency and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions.

    Reduction: The cinnamamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Products may include benzofuran-2-carboxylic acid derivatives.

    Reduction: Products may include N-(3-(benzofuran-2-yl)propyl)amine.

    Substitution: Products may include halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like amiodarone, angelicin, and bergapten.

    Cinnamamide Derivatives: Compounds like cinnamic acid and its esters.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)cinnamamide is unique due to its combined structural features of benzofuran and cinnamamide, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)cinnamamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

This compound belongs to a class of compounds known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The benzofuran moiety is critical in mediating these effects through interactions with various cellular targets and pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-tumorInhibits cancer cell proliferation
AntibacterialEffective against various bacterial strains
Anti-oxidativeReduces oxidative stress markers
Anti-viralPotential activity against viral infections

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound has been shown to modulate the activity of various enzymes and receptors, which can lead to therapeutic effects.

  • Target Interactions : The benzofuran ring interacts with kinases and proteases, inhibiting their activity and thereby exerting anti-tumor effects.
  • Biochemical Pathways : It influences multiple signaling pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer properties .

Anti-Cancer Activity

Several studies have documented the anti-cancer potential of this compound:

  • Cytotoxicity Tests : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia). The IC50 values ranged from 42 to 166 µM, indicating selective toxicity towards malignant cells compared to normal cells .

Antibacterial Properties

Research indicates that the compound exhibits antibacterial activity, particularly against Gram-positive bacteria. This is crucial for developing new antibiotics in response to rising antibiotic resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with low toxicity levels reported in preliminary studies. This makes it a promising candidate for further drug development .

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(13-12-16-7-2-1-3-8-16)21-14-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBVTLGFJFMJZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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